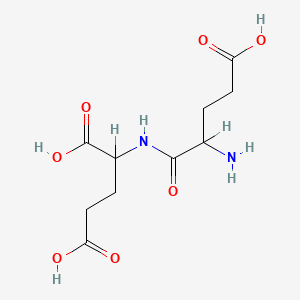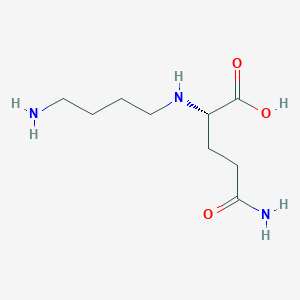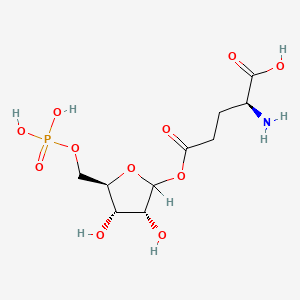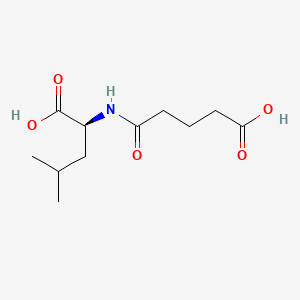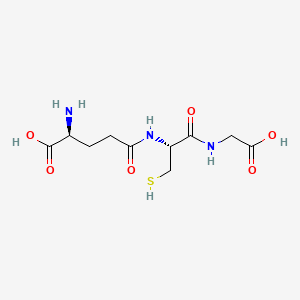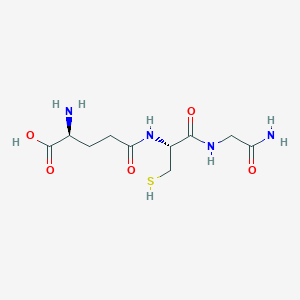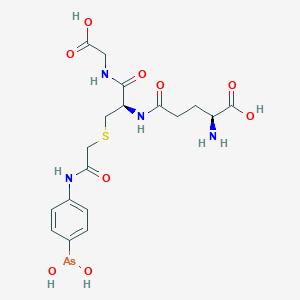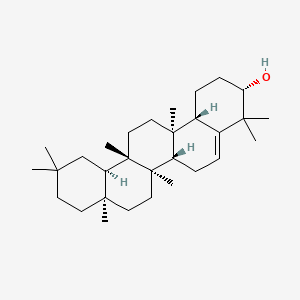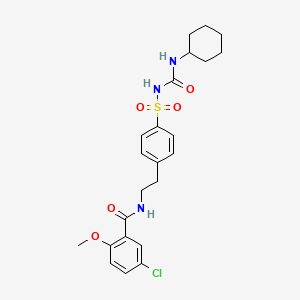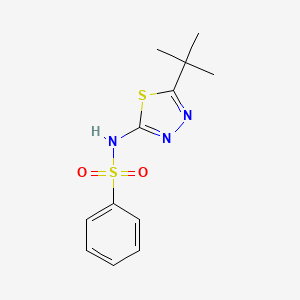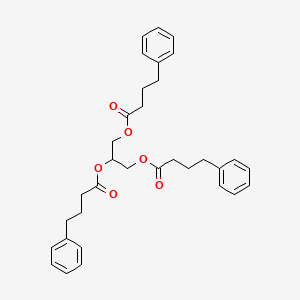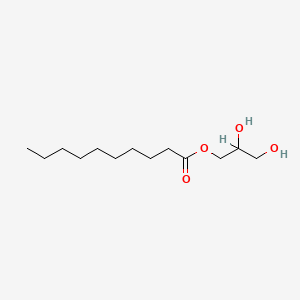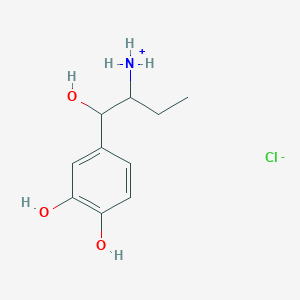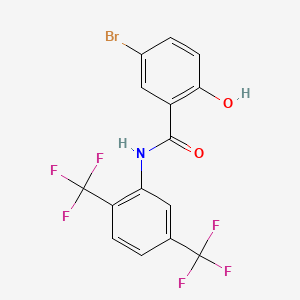
IMD-0560
Übersicht
Beschreibung
Diese Verbindung hat in verschiedenen Krebsmodellen, einschließlich Eierstockkrebs, ein vielversprechendes therapeutisches Potenzial gezeigt .
Herstellungsmethoden
Die Synthese von IMD-0560 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die synthetische Route umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, einschließlich Halogenierung und Hydroxylierung.
Einführung von funktionellen Gruppen: Die Trifluormethylgruppen werden durch eine Reaktion mit Trifluormethylierungsmitteln eingeführt, während das Bromatom durch Bromierungsreaktionen eingeführt wird.
Vorbereitungsmethoden
The synthesis of IMD-0560 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including halogenation and hydroxylation.
Introduction of functional groups: The trifluoromethyl groups are introduced through a reaction with trifluoromethylating agents, while the bromine atom is introduced through bromination reactions.
Analyse Chemischer Reaktionen
IMD-0560 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die seine funktionellen Gruppen und die Gesamtstruktur verändern können.
Reduktion: Reduktionsreaktionen können auch die funktionellen Gruppen von this compound modifizieren, was sich möglicherweise auf seine biologische Aktivität auswirkt.
Substitution: Substitutionsreaktionen, wie Halogenierung und Hydroxylierung, sind wichtige Schritte bei der Synthese von this compound.
Häufig verwendete Reagenzien in diesen Reaktionen sind Trifluormethylierungsmittel, Bromierungsmittel sowie Oxidations- oder Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von this compound mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Medizin: This compound hat in präklinischen Modellen von Krebs, wie z. B. Eierstockkrebs und Plattenepithelkarzinom der Mundhöhle, ein therapeutisches Potenzial gezeigt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch die selektive Hemmung des IκB-Kinase-Komplexes, der ein wichtiger Regulator des NF-κB-Signalwegs ist . Durch die Hemmung der IκB-Kinase verhindert this compound den Abbau von IκBα, wodurch die nukleäre Translokation von NF-κB und seine anschließende Aktivierung von Zielgenen, die an Entzündungen, Zellproliferation und Überleben beteiligt sind, blockiert wird . Diese Hemmung führt zu einer reduzierten Expression von proinflammatorischen Zytokinen, einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen .
Wissenschaftliche Forschungsanwendungen
IMD-0560 has a wide range of scientific research applications, including:
Wirkmechanismus
IMD-0560 exerts its effects by selectively inhibiting the IκB kinase complex, which is a key regulator of the NF-κB signaling pathway . By inhibiting IκB kinase, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and its subsequent activation of target genes involved in inflammation, cell proliferation, and survival . This inhibition leads to reduced expression of pro-inflammatory cytokines, decreased cell proliferation, and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
IMD-0560 ist einzigartig in seiner selektiven Hemmung des IκB-Kinase-Komplexes und seiner starken therapeutischen Wirksamkeit in Krebsmodellen. Ähnliche Verbindungen umfassen:
BAY 11-7082: Ein Hemmer der IκBα-Phosphorylierung, der auch den NF-κB-Signalweg angreift.
PS-1145: Ein weiterer IκB-Kinase-Hemmer mit ähnlichen Wirkmechanismen.
BMS-345541: Ein selektiver Hemmer der IκB-Kinase, der wegen seiner entzündungshemmenden und krebshemmenden Eigenschaften untersucht wurde.
This compound zeichnet sich durch seine hohe Selektivität und Potenz sowie seine vielversprechenden Ergebnisse in präklinischen Krebsmodellen aus .
Eigenschaften
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGRIJCSKWXOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439144-66-8 | |
| Record name | IMD-0560 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439144668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMD-0560 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419X829330 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
